(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHSFNYTZXIGL-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. A notable study demonstrated that certain thiazolidinones exhibited cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells, with IC50 values ranging from 8.5 µM to 25.6 µM . The compound's structure allows it to interact with cellular mechanisms effectively, making it a candidate for further development in cancer therapy.
Antihyperglycemic Effects
Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism. Compounds like this compound may offer therapeutic benefits for managing diabetes by improving insulin sensitivity and lowering blood glucose levels . This property is particularly valuable in the context of type 2 diabetes management.
Antimicrobial Properties
Bacterial Inhibition
The compound has shown promising antimicrobial activity against various bacterial strains. For example, derivatives of thiazolidine-2,4-dione have been evaluated for their ability to inhibit the growth of Gram-positive bacteria. One study highlighted a derivative with an MIC value of 12.5 µg/mL against Salmonella typhi, suggesting that compounds with similar structures could serve as effective alternatives for treating enteric fever .
Enzyme Inhibition
this compound also demonstrates potential as an enzyme inhibitor. Research has focused on its ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. A synthesized derivative exhibited excellent inhibitory activity with an IC50 of 3.17 µM compared to the standard kojic acid (IC50 of 15.91 µM), indicating its potential use in cosmetic applications to control hyperpigmentation .
Summary of Research Findings
Mechanism of Action
The mechanism of action of (5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of antidiabetic research, the compound is believed to act as a PPARγ agonist, which helps regulate glucose and lipid metabolism. By activating PPARγ, the compound can enhance insulin sensitivity and reduce blood glucose levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Thiazolidinedione Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., 2-Fluorophenyl vs. However, L-173’s antifungal activity is attributed to its extended piperazine-linked side chain, which is absent in the target compound .
- Heteroaromatic Substituents (e.g., 2-Thienyl):
The 2-thienyl group in CID 3087795 facilitates π-π stacking interactions with HIV-1 RT, leading to potent inhibition, whereas the fluorophenyl group may prioritize different target interactions .
Physicochemical Properties
- Solubility:
- The 2-fluorophenyl derivative exhibits moderate aqueous solubility, influenced by fluorine’s polarity. In contrast, L-173 (4-chlorophenyl) requires cyclodextrin complexation to improve solubility .
- Methoxy-substituted analogs (e.g., 4-methoxybenzylidene-TZD) demonstrate higher solubility due to the polar methoxy group .
- LogP Values:
Pharmacological and Toxicological Profiles
- Anticancer Potential: Both fluorophenyl and chlorophenyl derivatives inhibit cancer cell proliferation, but L-173’s additional piperazine moiety may enhance tissue penetration .
Biological Activity
(5E)-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring and a fluorophenyl group, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H6FNO2S
- Molecular Weight : 223.22 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound is its role as a PPARγ agonist . PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity and lowers blood glucose levels, making this compound a candidate for antidiabetic therapies.
Antidiabetic Properties
Research indicates that thiazolidinediones can improve insulin sensitivity. Studies have shown that this compound exhibits significant activity in enhancing glucose uptake in adipocytes and muscle cells by activating PPARγ pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinediones. Specifically, this compound has shown promise in inducing apoptosis in cancer cell lines such as HeLa and MCF-7. The compound may trigger both intrinsic and extrinsic apoptotic pathways, leading to reduced cell proliferation .
Case Study: Anticancer Mechanism
A study investigated the effects of various thiazolidinedione derivatives on cancer cell lines. Among them, this compound exhibited notable cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics like irinotecan. The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new cancer therapies .
Table 1: Summary of Biological Activities
Q & A
Q. What strategies optimize multi-step syntheses of structurally related thiazolidinediones?
- Methodological Answer :
- Convergent Synthesis : Prepare intermediates (e.g., 2-fluorobenzaldehyde derivatives) separately, then couple via Mitsunobu or Ullmann reactions to reduce step count .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) and use biocatalysts (lipases) for ester hydrolysis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
